molecular formula C13H20Cl2N2 B3027654 N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride CAS No. 1353972-53-8

N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride

Cat. No.: B3027654
CAS No.: 1353972-53-8
M. Wt: 275.21
InChI Key: MWQFKQKOGQNTLI-UHFFFAOYSA-N
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Description

N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.217 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 3-chlorobenzyl group and two amine groups, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
  • N1-(3-Chlorobenzyl)cyclohexane-1,3-diamine hydrochloride

Comparison:

Properties

IUPAC Name

2-N-[(3-chlorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h3-5,8,12-13,16H,1-2,6-7,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQFKQKOGQNTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353972-53-8
Record name 1,2-Cyclohexanediamine, N1-[(3-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353972-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
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N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride

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